N-(3-oxodecanoyl)-L-homoserine lactone

Biosensor Engineering Quorum Sensing Synthetic Biology

Standard AHLs fail to replicate the unique receptor binding profile of 3-oxo-C10-HSL, introducing experimental variability in quorum sensing studies. This compound provides: - 3.2-fold higher potency vs. 3-oxo-C12-HSL in LasR biosensor assays - Biphasic biofilm modulation (enhancement at 10-20 µM; inhibition ≥40 µM) for V. alginolyticus - Km 0.12 mM for AiiA lactonase - model substrate for degradation kinetics - Validated anti-inflammatory and anti-trypanosomal activity (GC50 619 µM) High-purity material with verified Lot-to-lot consistency. Available for immediate research shipment.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 147795-40-2
Cat. No. B3026017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-oxodecanoyl)-L-homoserine lactone
CAS147795-40-2
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CC(=O)NC1CCOC1=O
InChIInChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1
InChIKeyKYGIKEQVUKTKRR-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-oxodecanoyl)-L-homoserine lactone: Quorum Sensing Autoinducer


N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL, CAS 147795-40-2) is a well-characterized, medium-chain acyl-homoserine lactone (AHL) autoinducer that plays a central role in bacterial quorum sensing (QS) across a range of Gram-negative species . This specific molecule is distinguished by its ten-carbon acyl chain bearing a 3-oxo substitution and is known to be the primary QS signal in Vibrio anguillarum [1]. It is available from major chemical suppliers in high purity (≥98%) for use as a defined biochemical tool in mechanistic studies of cell-cell communication, biofilm regulation, and host-pathogen interactions .

Quorum sensing autoinducer for LasR and VanR pathway studies
3-oxo-C10 acyl chain specificity for Gram-negative bacteria signaling models
Intermediate LasR affinity supports dose-response and competitive binding assays

Why 3-Oxo-C10-HSL Cannot Be Replaced by Other AHLs


Acyl-homoserine lactones (AHLs) are not interchangeable due to their high specificity for cognate LuxR-type receptor proteins. Both the acyl chain length and the presence of a 3-oxo group critically dictate receptor binding affinity and downstream functional outcomes [1]. For example, while N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) can bind to the Pseudomonas aeruginosa LasR receptor, it does so with a different affinity than the native ligand, 3-oxo-C12-HSL, and is subject to differential regulation by efflux pumps like MexAB-OprM [2]. Furthermore, this compound elicits distinct plant physiological responses compared to its unsubstituted analog (C10-HSL) [3]. These factors underscore that substituting one AHL for another in experimental systems will not yield equivalent results and can lead to misinterpretation of QS network dynamics.

Target 3-Oxo-C10-HSL
vs.
Potential Substitute 3-Oxo-C12-HSL
LasR activation profile may shift; reported EC50 differs, potentially altering biosensor signal windows and receptor occupancy interpretation.
Target 3-Oxo-C10-HSL
vs.
Potential Substitute C10-HSL (unsubstituted)
AiiA lactonase degradation kinetics may differ; reported 3-fold higher Km suggests altered functional half-life, affecting quorum quenching and environmental persistence models.

Comparative Evidence: 3-Oxo-C10-HSL vs. Closest AHL Analogs


LasR Reporter Potency vs. 3-Oxo-C12-HSL

In a genetically engineered whole-cell biosensor based on the P. aeruginosa LasR receptor, N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) demonstrated higher sensitivity as an inducer compared to the native Pseudomonas ligand, 3-oxo-C12-HSL. The biosensor exhibited a lower half-maximal effective concentration (EC50) for 3-oxo-C10-HSL [1].

LasR Reporter Potency
Head-to-head
EC50 1.0×10⁻⁸ M vs. 3-oxo-C12-HSL 3.2×10⁻⁸ M
May support higher assay signal in engineered LasR biosensors; 3.2-fold lower EC50 observed.
Engineered E. coli biosensor pSB1C3-LasR-pLasR3-LacZ; 2 h incubation.
Biosensor Engineering Quorum Sensing Synthetic Biology

Anti-Trypanosomal Activity vs. 3-Oxo-C12-HSL

The presence of the 3-oxo group significantly alters the substrate affinity of AHL-lactonases. A study characterizing a novel quorum-quenching enzyme, AidB, demonstrated that N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) has a different Michaelis constant (Km) compared to its unsubstituted counterpart, C10-HSL [1].

Anti-Trypanosomal Activity
Head-to-head
GC50 619 ± 40 μM vs. 3-oxo-C12-HSL 107 ± 2 μM
Chain-length-dependent potency; 3-oxo-C12-HSL shows greater effect in T. brucei model. 3-oxo-C10-HSL may not reproduce that potency.
Procyclic T. brucei; threonine-free medium; 72 h growth.
Enzymology Quorum Quenching Biocatalysis

LasR Binding Affinity Rank Order

Exogenous N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) exerts a precise, concentration-dependent effect on biofilm formation in the marine pathogen V. alginolyticus that is not observed with other AHLs. While some AHLs may simply promote or inhibit biofilm, 3-oxo-C10-HSL demonstrates a biphasic response [1].

LasR Binding Affinity
Class-level
Rank 2 of 3 (intermediate) — 3-oxo-C12-HSL (rank 1), 3-oxo-C9-HSL (rank 3)
Intermediate affinity provides a distinct tool for dose-response studies; not approximated by adjusting concentration of other AHLs.
Rank order from efflux mutant QS response; no Kd values reported.
Biofilm Marine Microbiology Vibrio Pathogenesis

Vibrio alginolyticus Biofilm Modulation

Unlike many AHLs which are pro-inflammatory or immunostimulatory, N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) exhibits a distinct, dose-dependent anti-inflammatory effect on mammalian cells. It actively suppresses the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages [1].

V. alginolyticus Biofilm
Head-to-head
Enhancement at 10–20 μM; inhibition at 40–100 μM vs. untreated control
Biphasic biofilm response unique to 3-oxo-C10-HSL; concentration window must be verified per strain and condition.
V. alginolyticus; 16–28°C, 24–48 h static culture; crystal violet / CLSM.
Immunology Host-Pathogen Interaction Inflammation

AiiA Lactonase Kinetics: 3-Oxo-C10 vs. C10-HSL

In Pseudomonas aeruginosa, N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) acts as a non-cognate signal that can activate the LasR receptor. While the native ligand is 3-oxo-C12-HSL, 3-oxo-C10-HSL induces expression of the virulence factor LasB elastase with a quantifiable, moderate potency that distinguishes it from other similar AHLs like 3-oxo-C9-HSL [1].

AiiA Lactonase Kinetics
Head-to-head
Km 0.12 ± 0.03 mM (3-oxo-C10-HSL) vs. 0.04 ± 0.01 mM (C10-HSL)
3-oxo substitution reduces AiiA affinity; may extend signal half-life in quorum quenching and environmental fate studies.
pH 7.1, 28°C; ≥8 replicates.
Pseudomonas aeruginosa Virulence Quorum Sensing

Macrophage Anti-Inflammatory Activity

N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) exhibits a specific, positive effect on plant development that is not shared by its structural analog lacking the 3-oxo group. Treatment of mung bean seedlings with 3-oxo-C10-HSL accelerates auxin-dependent adventitious root formation, whereas the unmodified C10-HSL does not [1].

Macrophage Immunomodulation
Reported
Dose-dependent reduction of IL-6, TNF-α, IL-1β, MCP-1 mRNA and protein
Supports immunomodulatory assay context for 3-oxo-C10 AHL; comparator data with other chain lengths needed for full interpretation.
RAW264.7 macrophages; LPS stimulation; abstract-level evidence.
Plant Biology Inter-Kingdom Signaling Root Development

Optimal Use Cases for 3-Oxo-C10-HSL


LasR-Based Biosensor Development and High-Throughput Screening

Given its EC50 of 10 nM in an engineered LasR biosensor—which is 3.2-fold more sensitive than the native ligand 3-oxo-C12-HSL [1]—N-(3-oxodecanoyl)-L-homoserine lactone is the preferred choice for establishing lower detection limits. Researchers developing these biosensors for environmental monitoring or clinical diagnostics should select this compound for sensor calibration and validation to achieve maximum sensitivity.

V. alginolyticus Biofilm Titration Studies

Due to its unique Km of 0.12 mM with the AidB lactonase, which is 3-fold higher than that of unsubstituted C10-HSL [1], this compound serves as a critical substrate for comparative enzymology. Its use is essential for studies aiming to characterize the substrate specificity of quorum-quenching enzymes, as substituting it with C10-HSL would yield different kinetic data and lead to inaccurate conclusions about enzyme function.

Quorum Quenching Enzyme Kinetics and Environmental Persistence Modeling

Researchers studying biofilm regulation in Vibrio alginolyticus or related species can use this compound to achieve precise, concentration-dependent modulation. The evidence shows that 10-20 µM enhances biofilm, while higher concentrations (40-100 µM) are inhibitory [1]. This makes it a sophisticated tool for dissecting the molecular pathways governing biofilm architecture, where other AHLs may not provide the same range of effects.

Eukaryotic Host-Pathogen Immunomodulation Studies

For immunology and host-pathogen interaction studies, this compound offers a defined, anti-inflammatory stimulus. Its ability to dose-dependently suppress IL-6, IL-1β, and TNF-α in LPS-challenged macrophages [1] makes it the correct reagent for investigating how bacterial QS molecules can dampen host immune responses, contrasting sharply with the pro-inflammatory effects of other AHLs.

Application
Selection Property
Validation Focus
LasR biosensor development & HTS
LasR activation sensitivity
Assay signal window and competitive inhibitor detection performance
Vibrio biofilm regulation studies
Biphasic biofilm response profile
Concentration-dependent effect range verification in target strain
Quorum quenching enzyme kinetics
3-oxo substitution effect on AiiA degradation
Km benchmarking against unsubstituted C10-HSL
Eukaryotic immunomodulation studies
Cytokine modulation by 3-oxo-C10 AHL
Dose-response and chain-length comparison across AHL series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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